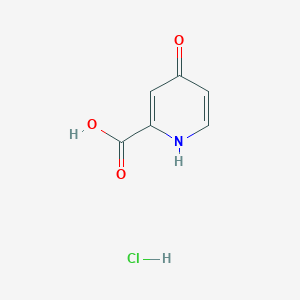
4-Hydroxypicolinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrochloride typically involves the hydroxylation of picolinic acid. One common method includes the reaction of picolinic acid with hydrogen peroxide in the presence of a catalyst. Another approach involves the use of potassium permanganate as an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pyridone derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion interactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxypicolinic acid hydrochloride involves its ability to chelate metal ions. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s hydroxyl group plays a crucial role in forming stable complexes with metal ions, thereby modulating their biological effects .
Comparison with Similar Compounds
Picolinic Acid: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Hydroxypicolinic Acid: Hydroxyl group at the 3-position, leading to distinct chelation properties and reactivity.
5-Hydroxypicolinic Acid: Hydroxyl group at the 5-position, exhibiting unique chemical and biological characteristics.
Uniqueness: 4-Hydroxypicolinic acid hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
InChI Key |
SUTCJYOSLDOAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















